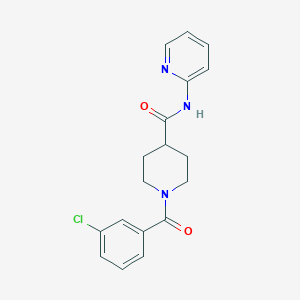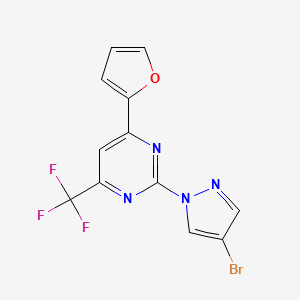
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-N-2-pyridinyl-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as CPP or CPP-ACP, and it is a derivative of the milk protein casein. CPP-ACP has been studied for its ability to promote the remineralization of tooth enamel and prevent dental caries. Additionally, it has been investigated for its potential anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of CPP-ACP in promoting tooth remineralization is not fully understood. However, it is believed that CPP-ACP binds to tooth enamel and forms a protective layer that helps to prevent the loss of minerals from the tooth surface. Additionally, CPP-ACP may help to promote the uptake of calcium and phosphate ions into the tooth enamel, which can help to strengthen the tooth structure.
In cancer treatment, CPP-ACP is believed to induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the programmed cell death process and can be activated by various stimuli, including CPP-ACP.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects. In dentistry, it has been shown to promote the remineralization of tooth enamel and prevent dental caries. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that contribute to dental caries.
In cancer treatment, CPP-ACP has been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy drugs. Additionally, it has been shown to have antimicrobial properties and inhibit the growth of several types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPP-ACP in lab experiments is its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. Additionally, CPP-ACP is a synthetic compound that can be easily synthesized and purified for use in experiments.
One of the limitations of using CPP-ACP in lab experiments is the lack of understanding of its mechanism of action in promoting tooth remineralization. Additionally, more research is needed to fully understand the potential therapeutic applications of CPP-ACP in cancer treatment and antimicrobial therapy.
Zukünftige Richtungen
There are several potential future directions for research on CPP-ACP. In dentistry, further research is needed to fully understand the mechanism of action of CPP-ACP in promoting tooth remineralization and preventing dental caries. Additionally, more research is needed to explore the potential of CPP-ACP in preventing tooth sensitivity and promoting the healing of oral wounds.
In cancer treatment, future research could focus on the development of CPP-ACP as a potential therapeutic agent for various types of cancer. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other chemotherapy drugs.
Finally, in antimicrobial therapy, future research could focus on the development of CPP-ACP as a potential alternative to traditional antibiotics for the treatment of bacterial infections. Additionally, more research is needed to explore the potential of CPP-ACP in combination with other antimicrobial agents.
Synthesemethoden
CPP-ACP is synthesized by the reaction of 3-chlorobenzoic acid with 2-pyridinecarboxylic acid, followed by the addition of piperidine and the formation of the carboxamide group. The compound is then purified through a series of chromatographic techniques to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential therapeutic applications in dentistry, cancer treatment, and antimicrobial therapy. In dentistry, CPP-ACP has been shown to promote the remineralization of tooth enamel and prevent dental caries. It has also been studied for its potential to prevent tooth sensitivity and promote the healing of oral wounds.
In cancer treatment, CPP-ACP has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown that CPP-ACP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPP-ACP has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
CPP-ACP has also been studied for its potential antimicrobial properties. It has been shown to inhibit the growth of several types of bacteria, including Streptococcus mutans, which is a major contributor to dental caries.
Eigenschaften
IUPAC Name |
1-(3-chlorobenzoyl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-5-3-4-14(12-15)18(24)22-10-7-13(8-11-22)17(23)21-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBMNJDYISRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
